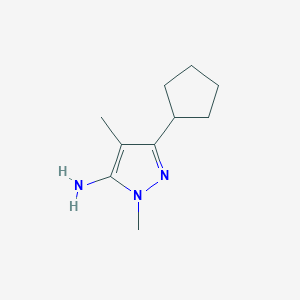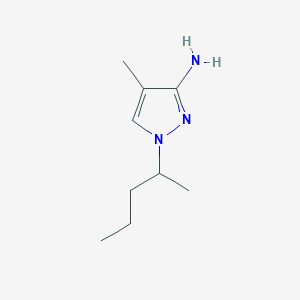![molecular formula C8H5NO3 B13059388 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione](/img/structure/B13059388.png)
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione typically involves multicomponent reactions. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds via a Michael addition followed by intramolecular cyclization .
Industrial Production Methods: The absence of metal catalysts and the simplicity of the workup procedure make this compound attractive for industrial synthesis .
化学反应分析
Types of Reactions: 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the pyridine ring, leading to different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrano[2,3-b]pyridine derivatives .
科学研究应用
2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its role as a pharmacophore in drug development.
Industry: Its derivatives are used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. By inhibiting PARP-1, these compounds can induce genomic instability and cell death in cancer cells .
相似化合物的比较
Pyrano[2,3-d]pyrimidine-2,4-dione: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Benzo[h]pyrano[2,3-b]quinoline: Features a fused benzene ring, offering different chemical properties and biological activities.
Uniqueness: 2H,3H,4H-pyrano[2,3-b]pyridine-2,4-dione is unique due to its specific ring fusion and the presence of both pyridine and pyran rings. This structure imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry .
属性
分子式 |
C8H5NO3 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC 名称 |
pyrano[2,3-b]pyridine-2,4-dione |
InChI |
InChI=1S/C8H5NO3/c10-6-4-7(11)12-8-5(6)2-1-3-9-8/h1-3H,4H2 |
InChI 键 |
FKXLWERUVHBVNR-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C2=C(N=CC=C2)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
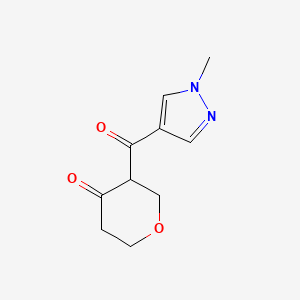
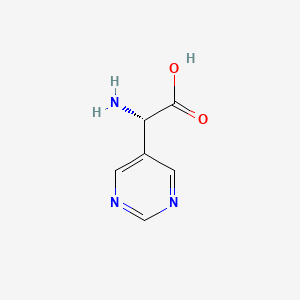
![ethyl (2S,5Z)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B13059327.png)
![2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
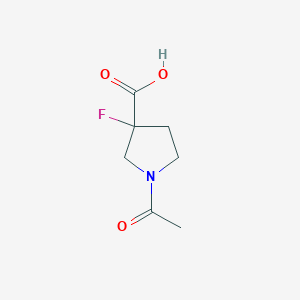


![tert-Butyl N-{[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}carbamate](/img/structure/B13059360.png)
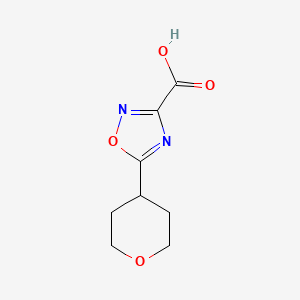
![2-[(5-Amino-6-chloropyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13059379.png)
